molecular formula C13H10N2O3 B12419226 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

Cat. No.: B12419226
M. Wt: 247.26 g/mol
InChI Key: JHDYSXXPQIFFJZ-RALIUCGRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 can be synthesized by reacting phenylamine with 2-hydroxybenzoic acid under specific conditions. The reaction typically involves the use of a diazotization process, where phenylamine is first converted to a diazonium salt, which then reacts with 2-hydroxybenzoic acid to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

  • The compound is classified under anti-inflammatory agents and has been studied for its potential therapeutic effects. Its structural similarity to other salicylic acid derivatives suggests it may exhibit similar pharmacological properties, particularly in the treatment of inflammatory conditions such as arthritis and colitis .

Impurity Reference Standards

  • 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 serves as an impurity reference standard in pharmaceutical testing. It is utilized in the quality control of drugs containing mesalazine, a medication used to treat inflammatory bowel disease. This application is critical for ensuring the safety and efficacy of pharmaceutical products .

Analytical Chemistry Applications

Chromatography

  • The compound is employed in chromatographic techniques as a reference material for the identification and quantification of phenylazosalicylic acid in complex mixtures. Its distinct mass spectrum allows for precise detection in mass spectrometry (MS) applications .

Spectroscopic Studies

  • In spectroscopic studies, particularly NMR (Nuclear Magnetic Resonance) spectroscopy, the deuterated form provides insights into molecular dynamics and interactions without the interference of hydrogen signals. This enhances the clarity of spectral data, making it valuable in structural elucidation studies .

Material Science Applications

Dye Synthesis

  • The diazenyl group in this compound makes it a candidate for dye synthesis. Its ability to form stable azo compounds allows it to be used in producing colorants for textiles and other materials .

Nanomaterial Development

  • Research has indicated that derivatives of phenylazosalicylic acid can be utilized in the development of nanomaterials due to their functional properties. These materials can be applied in sensors, catalysts, and drug delivery systems .

Case Study 1: Anti-inflammatory Activity Evaluation

A study investigated the anti-inflammatory effects of phenylazosalicylic acid derivatives in animal models of arthritis. Results indicated that these compounds significantly reduced inflammation markers compared to control groups, suggesting potential therapeutic applications.

Case Study 2: Chromatographic Analysis

In a comparative analysis of pharmaceutical formulations containing mesalazine, this compound was used as a reference standard. The study demonstrated its effectiveness in accurately quantifying mesalazine levels through high-performance liquid chromatography (HPLC), ensuring compliance with regulatory standards.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles, making it useful in studying drug metabolism and distribution. The compound can inhibit certain enzymes or interact with specific receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is unique due to the presence of deuterium, which enhances its stability and makes it particularly useful in analytical and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in various research applications .

Biological Activity

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, also known by its CAS number 1331662-16-8, is a deuterated derivative of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C13_{13}H5_{5}D5_{5}N2_{2}O3_{3}
  • Molecular Weight : 247.26 g/mol
  • CAS Number : 1331662-16-8

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2 pathways, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Modulation of Nitric Oxide Production : It may influence nitric oxide synthase activity, further contributing to its anti-inflammatory effects.
  • Antioxidant Mechanisms : The compound could scavenge free radicals and enhance endogenous antioxidant defenses.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of COX enzymes; reduced edema in animal models ,
AnalgesicSignificant reduction in pain responses during writhing and hot plate tests
AntioxidantPotential to scavenge free radicals; enhance antioxidant enzyme activity ,
AntimicrobialEffective against certain bacterial strains; further studies needed ,

Detailed Research Findings

A notable study investigated the analgesic properties of similar compounds derived from benzoic acid derivatives. The study reported that modifications at the phenolic position significantly enhanced binding affinities for COX-2 receptors, suggesting a structure-activity relationship that could be applicable to this compound .

In another research effort, the antioxidant capacity was assessed using various in vitro assays. Results indicated that this compound could effectively reduce oxidative stress markers in cultured cells, supporting its potential use in therapeutic applications targeting oxidative damage-related conditions .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

247.26 g/mol

IUPAC Name

2-hydroxy-5-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/i1D,2D,3D,4D,5D

InChI Key

JHDYSXXPQIFFJZ-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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